Gefitinib, chemically known as N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine, is a selective tyrosine kinase inhibitor. It specifically targets the epidermal growth factor receptor (EGFR) [, , ]. This compound is primarily recognized for its role in cancer chemotherapy, specifically for treating lung and breast cancer []. Gefitinib is typically administered orally [].
CAS No.: 108418-13-9
CAS No.: 540-11-4
CAS No.: 602-29-9
CAS No.: 610-25-3
CAS No.:
CAS No.: 290299-12-6